![molecular formula C20H24N4O3 B5541332 N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5541332.png)
N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves intricate reactions between diverse chemical entities. For example, a compound synthesized from isonicotinoyl isothiocyanate and 4-aminoantipyrine in acetonitrile solution was characterized through spectroscopic methods, illustrating a common pathway for crafting such complex molecules (Aydın & Erdoğan Dağci, 2010).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated via crystallography. For instance, the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined by X-ray crystallography, revealing insights into its molecular configuration and intermolecular interactions (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to various rearrangements and the formation of new derivatives. For example, the rearrangements of specific pyranones into 1-aminopyridine, pyrano[2,3-b]pyridine, and isoxazole derivatives were studied, highlighting the compound's reactive nature and potential for generating diverse chemical structures (Strah, Svete, & Stanovnik, 1996).
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Research on similar compounds has provided insights into the pharmacokinetics and metabolism of N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide and its analogs. For instance, studies have investigated the metabolism of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) in cancer patients, revealing the major biotransformation reactions involve N-oxidation of the tertiary amine side chain and acridone formation, which appear to be detoxication reactions (Schofield et al., 1999). This insight could be relevant for understanding the metabolic pathways of N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide.
Therapeutic Applications
Although direct studies on N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide were not found, research on pharmacologically similar compounds offers a glimpse into potential therapeutic applications. For example, the use of specific antagonists to target arginine vasopressin (AVP) receptors suggests a method for addressing conditions like hyponatremia (Saito et al., 1997). These findings may indicate potential areas where N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide could be applied, especially if it interacts with similar pathways or receptors.
Diagnostic and Research Tools
Compounds with complex mechanisms, such as N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide, might also find applications in research or diagnostic contexts. For instance, positron emission tomography (PET) studies with specific radiolabeled compounds can provide insights into drug distribution and receptor interactions in vivo, as shown with N-[11C]Methylpiperidin-4-yl propionate in assessing acetylcholinesterase activity (Koeppe et al., 1999). Similar approaches could be used to explore the biological interactions and effects of N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide in various tissues.
Eigenschaften
IUPAC Name |
N-[(3R,4R)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-23(2)17-6-4-3-5-15(17)20(27)24-12-9-16(18(25)13-24)22-19(26)14-7-10-21-11-8-14/h3-8,10-11,16,18,25H,9,12-13H2,1-2H3,(H,22,26)/t16-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRCREQHKBLNKR-SJLPKXTDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)N2CCC(C(C2)O)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC=C1C(=O)N2CC[C@H]([C@@H](C2)O)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.